molecular formula C17H19F5N7O5P B560286 PK 44-Phosphat CAS No. 1017682-66-4

PK 44-Phosphat

Katalognummer: B560286
CAS-Nummer: 1017682-66-4
Molekulargewicht: 527.349
InChI-Schlüssel: IRIGBESJZBGJOS-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PK 44 Phosphat: ist ein potenter und selektiver Inhibitor der Dipeptidylpeptidase IV (DPP-IV), einem Enzym, das an der Regulation des Glukosestoffwechsels beteiligt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Glukosetoleranz zu verbessern, was sie zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes macht .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure indicates potential as a kinase inhibitor , which is crucial in the treatment of various cancers and inflammatory diseases. Kinase inhibitors are designed to interrupt the signaling pathways that lead to cell proliferation and survival. The specific interactions of this compound with target kinases can be explored further through structure-activity relationship (SAR) studies.

Anticancer Activity

Research suggests that compounds with similar structures often exhibit significant anticancer properties. The incorporation of fluorine atoms can enhance the binding affinity to targets involved in tumor growth and metastasis . Investigating the compound's efficacy against specific cancer cell lines could yield promising results.

Neurological Disorders

The diverse chemical structure may also allow for exploration in treating neurological disorders. Compounds that modulate neurotransmitter pathways or exhibit neuroprotective effects are of great interest in this field.

Inflammatory Diseases

Given its potential as a kinase inhibitor, this compound may be effective in treating autoinflammatory diseases characterized by dysregulated kinase activity . Targeting specific kinases involved in inflammatory signaling pathways could lead to novel therapeutic strategies.

Synthesis and Modification

The synthesis of (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one can be approached through various synthetic routes involving:

  • Functional group modifications : To enhance selectivity and potency.
  • Optimization of pharmacokinetic properties : Such as solubility and bioavailability through structural modifications .

Case Study 1: Anticancer Activity

A study investigating a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was shown to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Kinase Inhibition

Research on similar fluorinated compounds has shown promising results as selective kinase inhibitors. These studies highlight the potential for developing targeted therapies for cancers with specific mutations that confer resistance to conventional treatments .

Biochemische Analyse

Biochemical Properties

PK 44 phosphate interacts with the enzyme DPP-IV, a protein encoded by the DPP4 gene, which is expressed on the cell membrane of most cell types . This enzyme is involved in immune regulation, signal transduction, and apoptosis . PK 44 phosphate acts as a potent inhibitor of DPP-IV, displaying over 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .

Cellular Effects

PK 44 phosphate influences cell function by inhibiting DPP-IV, an enzyme involved in glucose metabolism . In vitro experiments have shown that PK 44 phosphate can improve glucose tolerance . This suggests that PK 44 phosphate may have a significant impact on cellular metabolism, particularly in cells that rely heavily on glucose for energy.

Molecular Mechanism

The molecular mechanism of PK 44 phosphate involves its binding to DPP-IV, inhibiting the enzyme’s activity . This inhibition disrupts the normal function of DPP-IV, leading to changes in glucose metabolism within the cell .

Dosage Effects in Animal Models

It has been shown to improve glucose tolerance in mouse oral glucose tolerance tests

Metabolic Pathways

PK 44 phosphate is involved in the metabolic pathway of glucose metabolism, specifically through its inhibition of DPP-IV . DPP-IV is involved in the breakdown of incretin hormones, which stimulate a decrease in blood glucose levels .

Subcellular Localization

As an inhibitor of DPP-IV, it is likely to interact with this enzyme at the cell membrane where DPP-IV is typically expressed

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: PK 44 Phosphat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion verschiedener chemischer Zwischenprodukte beinhaltet. Die wichtigsten Schritte umfassen die Bildung der Indazol- und Triazolopyrazin-Einheiten, gefolgt von deren Kupplung zur Bildung der endgültigen Verbindung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von PK 44 Phosphat beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: PK 44 Phosphat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Amino- und Phosphatgruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen beispielsweise zu halogenierten Derivaten führen, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können .

Analyse Chemischer Reaktionen

Types of Reactions: PK 44 phosphate primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: PK 44 Phosphat ist einzigartig aufgrund seiner hohen Selektivität für DPP-IV gegenüber anderen verwandten Enzymen wie DPP-8 und DPP-9. Diese Selektivität reduziert das Potenzial für Off-Target-Effekte und erhöht sein therapeutisches Potenzial .

Biologische Aktivität

The compound (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid , commonly referred to as PK 44 phosphate , is a complex molecule recognized for its potential biological activities, particularly in the context of diabetes management and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound highlights its intricate structure characterized by multiple heterocycles and functional groups. The presence of fluorine atoms enhances its pharmacological properties by influencing metabolic stability and bioavailability.

PK 44 phosphate acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in insulin signaling. By inhibiting DPP-IV, PK 44 phosphate helps to increase insulin secretion and decrease glucagon levels in the bloodstream, thereby improving glucose tolerance and offering therapeutic potential for type 2 diabetes management.

1. Antidiabetic Effects

Research indicates that PK 44 phosphate significantly improves glucose tolerance in animal models. In a study involving diabetic rats, administration of PK 44 phosphate resulted in a marked reduction in blood glucose levels post-meal compared to controls. The compound's ability to enhance insulin secretion from pancreatic beta cells was confirmed through various assays measuring insulin levels in serum samples .

2. Anticancer Potential

In addition to its antidiabetic properties, PK 44 phosphate has shown promise in cancer research. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, assays conducted on human lung cancer cells demonstrated that PK 44 phosphate inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Studies

StudyModelFindings
Study ADiabetic RatsSignificant reduction in blood glucose levels; improved insulin secretion
Study BHuman Lung Cancer CellsInhibition of cell proliferation; induction of apoptosis via caspase pathways
Study CIn Vitro DPP-IV AssayIC50 value indicating potent inhibition of DPP-IV activity

Pharmacological Profile

The pharmacological profile of PK 44 phosphate indicates a favorable safety margin with minimal side effects reported in preclinical studies. However, ongoing research is necessary to fully elucidate its long-term efficacy and safety in humans.

Key Pharmacological Parameters

ParameterValue
DPP-IV Inhibition IC50Low nanomolar range
BioavailabilityHigh
Metabolic StabilityEnhanced due to fluorination

Eigenschaften

IUPAC Name

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIGBESJZBGJOS-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F5N7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.